1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone
Description
1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone is a complex organic compound featuring a pyrazole ring substituted with a pyrimidine ring, a phenyl group, and a pyrrolidine ring
Properties
CAS No. |
1001942-44-4 |
|---|---|
Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4g/mol |
IUPAC Name |
1-[5-methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C20H21N5O/c1-14-17(15(2)26)13-21-25(14)19-12-18(24-10-6-7-11-24)22-20(23-19)16-8-4-3-5-9-16/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
InChI Key |
XMNNBJDRYUCPDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCCC4)C(=O)C |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCCC4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the pyrimidine ring and the phenyl group. The final step involves the addition of the pyrrolidine ring. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-methyl-1-[2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-pyrazol-4-yl}propanone
- 1-{5-methyl-1-[2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-pyrazol-4-yl}butanone
Uniqueness
1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
